Bimu 8

描述

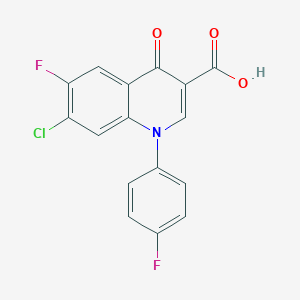

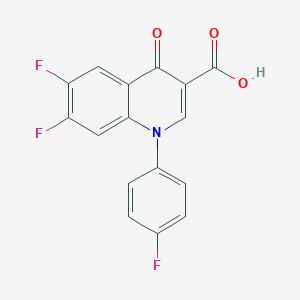

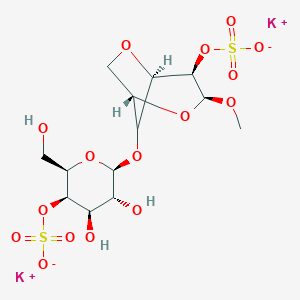

BIMU 8, also known as N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-benzimidazole-1-carboxamide hydrochloride, is a compound that acts as a selective agonist for the 5-hydroxytryptamine 4 receptor . This compound is notable for its ability to increase the rate of respiration by activating the pre-Botzinger complex in the brain stem .

作用机制

BIMU 8 通过选择性结合和激活 5-羟色胺 4 受体发挥作用 。 这种激活通过刺激脑干的预-博茨纳复合体导致呼吸频率增加 。该途径中涉及的分子靶标包括 5-羟色胺 4 受体和调节呼吸功能的相关信号分子。

生化分析

Biochemical Properties

Bimu 8 plays a significant role in biochemical reactions, particularly those involving the 5-HT4 receptor . It interacts with enzymes, proteins, and other biomolecules, primarily through its action as a 5-HT4 receptor agonist . The nature of these interactions involves the binding of this compound to the 5-HT4 receptor, which triggers a series of biochemical reactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT4 receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to increase the rate of respiration in cells by activating the pre-Botzinger complex in the brain stem .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the 5-HT4 receptor . This binding interaction leads to the activation of the receptor, which can result in changes in gene expression and enzyme activity . The exact molecular mechanism is complex and involves a series of biochemical reactions triggered by the activation of the 5-HT4 receptor .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to the 5-HT4 receptor . It interacts with enzymes and cofactors associated with these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with the 5-HT4 receptor .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are related to its interaction with the 5-HT4 receptor .

准备方法

BIMU 8 的合成涉及多个步骤。 一种常见的合成路线包括在特定条件下使 8-甲基-8-氮杂双环[3.2.1]辛-3-酮与 2-氧代-3-(丙-2-基)-2,3-二氢-1H-苯并咪唑-1-甲酰胺反应 反应条件通常涉及使用二甲基亚砜等溶剂和催化剂来促进反应

化学反应分析

BIMU 8 经历各种化学反应,包括:

氧化: 此反应可通过高锰酸钾或三氧化铬等氧化剂促进。

还原: 还原反应可以使用氢化锂铝等还原剂进行。

取代: 亲核取代反应可以与氢氧化钠或氰化钾等试剂发生。

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,this compound 的氧化可能产生相应的酮或羧酸,而还原可能产生醇或胺 .

科学研究应用

BIMU 8 具有多种科学研究应用:

化学: 它被用作研究 5-羟色胺 4 受体激动剂的性质和反应的参考化合物。

生物学: this compound 用于研究 5-羟色胺 4 受体在各种生物过程中的作用,包括呼吸和记忆。

医药: 研究表明,this compound 可以抵消阿片类止痛药引起的呼吸抑制,而不影响其止痛特性。这使其成为阿片类药物联合治疗的潜在候选者。

相似化合物的比较

BIMU 8 在 5-羟色胺 4 受体激动剂中是独一无二的,因为它能够抵消阿片类药物引起的呼吸抑制,而不影响阿片类药物的镇痛作用 。类似的化合物包括:

This compound 的独特特性使其成为研究和潜在治疗应用的宝贵化合物。

属性

IUPAC Name |

N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2.ClH/c1-12(2)22-16-6-4-5-7-17(16)23(19(22)25)18(24)20-13-10-14-8-9-15(11-13)21(14)3;/h4-7,12-15H,8-11H2,1-3H3,(H,20,24);1H/t13?,14-,15+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYXXIUVFVOJCX-XZPOUAKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895072 | |

| Record name | BIMU 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134296-40-5 | |

| Record name | BIMU-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134296405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIMU 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Bimu 8?

A1: this compound acts primarily as an agonist at the 5-HT4 receptor subtype. [, , , ] This means it binds to the receptor and activates it, mimicking the effects of serotonin at this specific subtype.

Q2: What are the downstream effects of this compound activating the 5-HT4 receptor?

A2: Activation of the 5-HT4 receptor by this compound triggers a cascade of intracellular events, primarily through the G protein-coupled receptor pathway. These effects vary depending on the tissue and include:

- Enhanced acetylcholine release in the brain: This may contribute to its procognitive effects. []

- Facilitation of cholinergic neuromuscular transmission in the gastrointestinal tract: This underlies its prokinetic properties, enhancing gastrointestinal motility. [, ]

- Relaxation of smooth muscle in the pulmonary vein: This suggests a potential role in cardiovascular regulation. []

- Modulation of GABA release in the hippocampus: This indicates involvement in complex neuronal signaling pathways. []

Q3: Does this compound exhibit any activity at other serotonin receptor subtypes?

A3: While this compound demonstrates high selectivity for the 5-HT4 receptor, some studies suggest it may interact with other subtypes at higher concentrations. For instance, one study found that this compound, at a concentration of 500 µg/rat, increased basal ascorbic acid release in the rat striatum, which was not affected by the 5-HT4 antagonist, DAU 6285. [] This indicates potential activity at other serotonin receptor subtypes, though further investigation is needed.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H27N5O2·HCl, and its molecular weight is 405.9 g/mol.

Q5: How do structural modifications of this compound affect its activity and selectivity for the 5-HT4 receptor?

A5: Research on structurally similar compounds provides insights into the structure-activity relationship of this compound. For example, the presence of an isopropyl substituent at the 3-position of the benzimidazole ring seems crucial for its partial agonist activity at the 5-HT4 receptor. [] Modifications to the piperazine moiety and alkylene spacer also influence its affinity and activity profile.

Q6: What in vitro models have been used to study the effects of this compound?

A6: Various in vitro models, including:

- Isolated tissue preparations: These include guinea pig ileum [, ], rat esophagus [], and sheep pulmonary vein [] to assess its effects on smooth muscle contractility.

- Cell culture systems: Mouse colliculi neurons [] were used to investigate its influence on K+ currents.

- Human intestinal epithelium enriched in L-cells: This model was utilized to assess its ability to stimulate GLP-1 secretion. []

Q7: What are the main in vivo findings regarding this compound's effects on the central nervous system?

A7: In vivo studies in rodents revealed that this compound:

- Facilitates acetylcholine release in the rat frontal cortex: This suggests a potential role in cognitive enhancement. []

- Exhibits procognitive effects in the mouse passive avoidance test, reversing amnesia induced by scopolamine, dicyclomine, and hypoxia: This further supports its potential in memory disorders. []

- Modulates GABA release in the guinea pig hippocampus, indicating complex interactions within neuronal circuits. []

Q8: Has this compound demonstrated efficacy in any animal models of disease?

A8: this compound has shown promising results in animal models of:

- Parkinson's disease: Both activation and blockade of 5-HT4 receptors in the lateral habenula, potentially mediated by this compound, improved working memory in unilateral 6-hydroxydopamine-lesioned rats. [, ]

- Respiratory compromise: In a goat model, this compound attenuated etorphine-induced respiratory compromise. []

Q9: What are the implications of species differences in 5-HT4 receptor pharmacology for the development of this compound as a therapeutic agent?

A10: While this compound generally exhibits a consistent pharmacological profile across different species, some studies highlight potential variations. For instance, one study observed a lower potency of this compound in the human isolated detrusor muscle compared to other peripheral tissues. [] Understanding and addressing these species differences are crucial for translating preclinical findings to clinical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)

![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)

![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)